molecular formula C6H15ClN4O2 B3028774 DL-Arginine hydrochloride CAS No. 32042-43-6

DL-Arginine hydrochloride

Cat. No.: B3028774
CAS No.: 32042-43-6
M. Wt: 210.66 g/mol
InChI Key: KWTQSFXGGICVPE-UHFFFAOYSA-N
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Description

DL-Arginine hydrochloride is a racemic mixture of the amino acid arginine, consisting of both D-arginine and L-arginine enantiomers. Arginine is a semi-essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, wound healing, and immune function. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .

Mechanism of Action

Target of Action

DL-Arginine hydrochloride primarily targets the pituitary gland and the urea cycle . It stimulates the pituitary gland to release growth hormone and prolactin . In patients with urea cycle disorders, the formation of arginine is prohibited; therefore, exogenous administration of arginine is required .

Mode of Action

This compound interacts with its targets by stimulating the pituitary release of growth hormone and prolactin through origins in the hypothalamus . Patients with impaired pituitary function have lower or no increase in plasma concentrations of growth hormone after administration of arginine . It also acts as a substrate for nitric oxide synthetase, inducing insulin release by a nitric oxide-dependent mechanism .

Biochemical Pathways

This compound affects several biochemical pathways. It can be metabolized to glutamate, which in turn is converted to α-ketoglutarate for entry into the citric acid cycle . Cells utilize arginine as a precursor for the production of nitric oxide (NO), which is an activator of guanylyl cyclase and leads to the production of the second messenger cGMP .

Pharmacokinetics

This compound exhibits a biphasic pattern in both intravenous and oral administrations . It is well absorbed and extensively metabolized in the liver and intestines . The time to peak serum concentration is approximately 2 hours for oral administration and 22 to 30 minutes for intravenous administration . The elimination half-life is about 42 ± 2 minutes following a 30 g IV dose . The absolute bioavailability of a single oral 10 g dose of L-arginine is approximately 20% .

Result of Action

The administration of this compound results in the stimulation of the pituitary gland, leading to the release of growth hormone and prolactin . This can lead to various physiological effects, including improved oxidative metabolism, through an enhanced mitochondrial function, eventually improving physical performance . It also induces insulin release by a nitric oxide-dependent mechanism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of the compound. It is soluble in water, and aqueous solutions of this product are strongly alkaline and tend to absorb carbon dioxide from the atmosphere on standing

Future Directions

Arginine therapy improves nitric oxide regulation in cardiovascular diseases associated with endothelial dysfunction . The benefits of Arg overweigh its risks when it is used appropriately . It is recommended to add Arg along with glutamate as a counterion to high concentration protein formulations on top of sugars or polyols to counterbalance the negative effects of Arg hydrochloride . The use of Arg as a viscosity reducer and protein stabilizer in high concentration formulations will be the inevitable future trend of the biopharmaceutical industry for subcutaneous administration .

Biochemical Analysis

Biochemical Properties

DL-Arginine hydrochloride serves as a substrate for multiple metabolic pathways that significantly impact the function of enzymes, proteins, and other biomolecules . It is involved in the synthesis of nitric oxide, a molecule that plays a key role in cellular signaling . Additionally, this compound is a precursor for the production of polyamines, which are involved in regulating cell growth .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been linked to the attenuation of oxidative stress, which can protect cells from damage . Furthermore, it can stimulate the secretion of insulin, a hormone that plays a crucial role in regulating cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It serves as a substrate for nitric oxide synthase, an enzyme that produces nitric oxide, a key player in cellular signaling . Additionally, it can influence gene expression and enzyme activity, further impacting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been shown to be stable and does not degrade easily . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. It has been found to be well-tolerated in large amounts, up to 630-mg/kg body weight per day in pigs or 3.6-g/kg body weight per day in rats, for 91 days .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is biosynthesized in the kidneys from citrulline, whose precursor is glutamate via the formation of ornithine . It can also be metabolized to glutamate, which in turn is converted to α-ketoglutarate for entry into the citric acid cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Arginine hydrochloride can be synthesized through the reaction of arginine with hydrochloric acid. The process involves dissolving arginine in water, followed by the addition of hydrochloric acid to form the hydrochloride salt. The solution is then evaporated to obtain this compound in crystalline form .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions: DL-Arginine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTQSFXGGICVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935331
Record name Arginine--hydrogen chloride (1/1)
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Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32042-43-6, 15595-35-4, 1119-34-2, 627-75-8
Record name Arginine hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32042-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Arginine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015595354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Arginine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginine Hydrochloride
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Record name Arginine, d-
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Record name Arginine Hydrochloride
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Record name DL-arginine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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